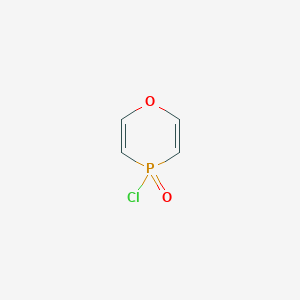
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a phosphorin ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide typically involves the reaction of phosphorus trichloride with an appropriate diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphorin ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphorin derivatives.
Aplicaciones Científicas De Investigación
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1,4-Oxaphosphorin, 4-bromo-, 4-oxide
- 4H-1,4-Oxaphosphorin, 4-iodo-, 4-oxide
- 4H-1,4-Oxaphosphorin, 4-methyl-, 4-oxide
Uniqueness
4H-1,4-Oxaphosphorin, 4-chloro-, 4-oxide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds, allowing for unique applications and research opportunities.
Propiedades
Número CAS |
114219-87-3 |
|---|---|
Fórmula molecular |
C4H4ClO2P |
Peso molecular |
150.50 g/mol |
Nombre IUPAC |
4-chloro-1,4λ5-oxaphosphinine 4-oxide |
InChI |
InChI=1S/C4H4ClO2P/c5-8(6)3-1-7-2-4-8/h1-4H |
Clave InChI |
IBNAEVZDYLTYRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CP(=O)(C=CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















